([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine
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Overview
Description
([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine: is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.
Industrial Production Methods
Industrial production of pyrazole derivatives, including This compound , often involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation . This method is efficient and yields a wide variety of pyrazoles.
Chemical Reactions Analysis
Types of Reactions
([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: N-arylation reactions can be performed using aryl halides in the presence of copper powder and appropriate ligands.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, copper powder, KOtBu or Cs2CO3 as base.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine: has several applications in scientific research:
Mechanism of Action
The mechanism of action of ([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with two nitrogen atoms at adjacent positions in a five-membered ring.
Thiazole: Contains a sulfur atom in addition to nitrogen in the ring.
1,2,3-Triazole: Another nitrogen-containing heterocycle with broad applications.
Uniqueness
([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine: is unique due to the presence of the difluoroethyl group, which can impart specific chemical and biological properties, making it distinct from other pyrazole derivatives .
Properties
Molecular Formula |
C7H11F2N3 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H11F2N3/c1-10-4-6-2-3-11-12(6)5-7(8)9/h2-3,7,10H,4-5H2,1H3 |
InChI Key |
UUIDBANQLJVLQA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=NN1CC(F)F |
Origin of Product |
United States |
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